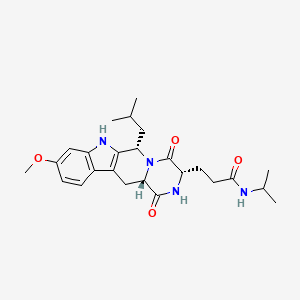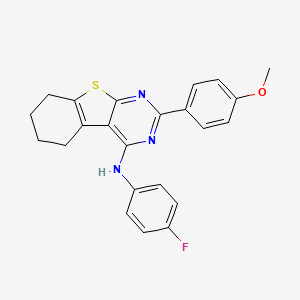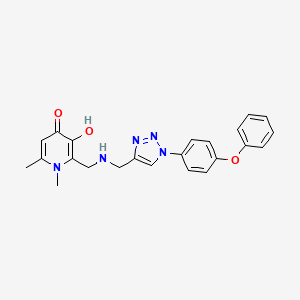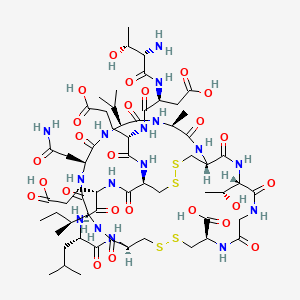
Abcg2-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abcg2-IN-2 is a chemical compound known for its role as an inhibitor of the adenosine triphosphate-binding cassette transporter G2 (ABCG2). This transporter is involved in the efflux of various molecules across cellular membranes, playing a crucial role in multidrug resistance, particularly in cancer cells. By inhibiting ABCG2, this compound can potentially enhance the efficacy of chemotherapeutic agents by preventing the efflux of these drugs from cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Abcg2-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route may vary, but it generally includes:
Formation of Intermediates: Initial steps involve the preparation of specific intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts under inert atmospheres to form the core structure of this compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Abcg2-IN-2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its inhibitory activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify its functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled temperatures.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.
Applications De Recherche Scientifique
Abcg2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of ABCG2 inhibition and to develop new inhibitors with improved efficacy.
Biology: Helps in understanding the role of ABCG2 in cellular processes, including drug resistance and cellular detoxification.
Medicine: Potential therapeutic applications in enhancing the efficacy of chemotherapeutic agents by overcoming multidrug resistance in cancer cells.
Industry: Used in the development of diagnostic tools and assays to measure ABCG2 activity and inhibition.
Mécanisme D'action
Abcg2-IN-2 exerts its effects by binding to the ABCG2 transporter, inhibiting its ability to efflux various substrates, including chemotherapeutic drugs. This inhibition enhances the intracellular concentration of these drugs, thereby increasing their cytotoxic effects on cancer cells. The molecular targets include the nucleotide-binding domains and transmembrane domains of ABCG2, which are crucial for its transport activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ko143: Another potent inhibitor of ABCG2, known for its high specificity and efficacy.
Elacridar: Inhibits both ABCG2 and ABCB1 transporters, used in combination with chemotherapeutic agents.
Fumitremorgin C: A natural product that inhibits ABCG2 but has limited clinical use due to toxicity.
Uniqueness of Abcg2-IN-2
This compound is unique due to its specific inhibitory activity against ABCG2 with minimal off-target effects. Its chemical structure allows for effective binding to the transporter, making it a valuable tool in overcoming multidrug resistance in cancer therapy.
Propriétés
Formule moléculaire |
C25H34N4O4 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C25H34N4O4/c1-13(2)10-20-23-17(16-7-6-15(33-5)11-19(16)27-23)12-21-24(31)28-18(25(32)29(20)21)8-9-22(30)26-14(3)4/h6-7,11,13-14,18,20-21,27H,8-10,12H2,1-5H3,(H,26,30)(H,28,31)/t18-,20-,21-/m0/s1 |
Clé InChI |
KFPXRARJFOXSMA-JBACZVJFSA-N |
SMILES isomérique |
CC(C)C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H](NC3=O)CCC(=O)NC(C)C)C4=C(N2)C=C(C=C4)OC |
SMILES canonique |
CC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)NC(C)C)C4=C(N2)C=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389969.png)
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12389977.png)

![[(2R,4R,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B12389997.png)
![(3R)-3-[cyclopropyl-[[2-fluoro-4-(trifluoromethoxy)phenyl]methylcarbamoyl]amino]piperidine-1-carboxamide](/img/structure/B12390005.png)
![(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12390006.png)
![4-amino-1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12390009.png)
![(5S)-14-(3,5-dimethoxyphenyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12390013.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12390022.png)


![(4S)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12390039.png)
![[(2R)-3-[2-[[6-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropylamino]-6-oxohexanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12390042.png)
